7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl
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Overview
Description
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl is a chemical compound with the molecular formula C16H18Cl2N2O4S and a molecular weight of 405.3 g/mol . It is a derivative of cephalosporin, a class of β-lactam antibiotics, and is used as an intermediate in the synthesis of various cephalosporin antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl involves multiple steps. One common method includes the reaction of 7-aminocephalosporanic acid with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in reactors with precise control over temperature, pressure, and pH . The use of automated systems ensures consistency and high yield of the product. The final product is usually purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or reduction to form sulfides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various cephalosporin derivatives, which are used as antibiotics .
Scientific Research Applications
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Mechanism of Action
The mechanism of action of 7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl involves its conversion to active cephalosporin antibiotics . These antibiotics inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains . This leads to the weakening of the bacterial cell wall and ultimately the death of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
7-aminocephalosporanic acid: A precursor in the synthesis of various cephalosporin antibiotics.
Cephalexin: A first-generation cephalosporin antibiotic.
Cefuroxime: A second-generation cephalosporin antibiotic.
Uniqueness
7-Amino-3-chloromethyl-3-cephem-4-carboxylic acid p-methoxybenzyl ester, HCl is unique due to its specific structure, which allows for the synthesis of a wide range of cephalosporin antibiotics . Its chloromethyl group provides a versatile site for further chemical modifications, making it a valuable intermediate in antibiotic synthesis .
Properties
Molecular Formula |
C16H18Cl2N2O4S |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)methyl (6R)-7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H17ClN2O4S.ClH/c1-22-11-4-2-9(3-5-11)7-23-16(21)13-10(6-17)8-24-15-12(18)14(20)19(13)15;/h2-5,12,15H,6-8,18H2,1H3;1H/t12?,15-;/m1./s1 |
InChI Key |
LYIIGHOYDRRHAJ-LTXLLRJYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CS[C@H]3N2C(=O)C3N)CCl.Cl |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=C(CSC3N2C(=O)C3N)CCl.Cl |
Origin of Product |
United States |
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